![molecular formula C19H17BrN2O3 B2860369 Benzofuran-2-yl(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone CAS No. 1448064-46-7](/img/structure/B2860369.png)
Benzofuran-2-yl(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone
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Description
Benzofuran-2-yl(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone, also known as BPPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. In
Scientific Research Applications
Antimicrobial Activity
Benzofuran derivatives have been studied for their antimicrobial activity . For instance, cyclobutyl benzofuran-2-yl- and naphthofuran-2-yl-ketones, along with their corresponding ketoximes and thiosemicarbazones, have been synthesized and tested against different microorganisms .
Antifungal Activity
Synthetic benzofuran derivatives have shown considerable antifungal activity . They have been studied as potential N‑myristoyl transferase inhibitors .
Inhibitors of P450 Aromatase
Benzofuran derivatives have been studied for their activity as potent non-steroidal reversible inhibitors of P450 aromatase . This enzyme plays a crucial role in the biosynthesis of estrogens, and its inhibition is a strategy for the treatment of estrogen-dependent diseases.
Anticancer Activity
Some substituted benzofurans have shown significant anticancer activities . For example, a compound was found to have significant cell growth inhibitory effects on different types of cancer cells .
Immunosuppressive Activity
A benzofuran derivative, N- [ (7-pyridin-4-yl-2, 3-dihydro-benzofuran-2-yl) methyl]- (4-methyl-1, 2, 3-thiadiazole-5-yl)-Formamide, has been synthesized and evaluated for its immunosuppressive activity . The results showed it had highly immunosuppressive activity and can be studied as a lead compound in the development of immunosuppressant agents .
Reversal of Multidrug Resistance
Benzofuran-2-yl (4,5-dihyro-3,5-substituted diphenylpyrazol-1-yl) methanones have been synthesized and studied for their effects on reversing multidrug resistance of human MDR1-gene transfected mouse lymphoma cells in vitro .
properties
IUPAC Name |
1-benzofuran-2-yl-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O3/c20-15-5-3-9-21-18(15)24-14-7-10-22(11-8-14)19(23)17-12-13-4-1-2-6-16(13)25-17/h1-6,9,12,14H,7-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOYPLEWDYGLLRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzofuran-2-yl(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone |
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